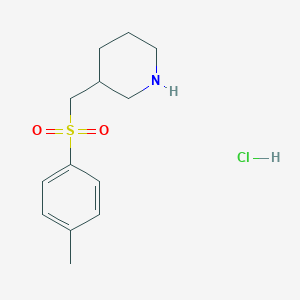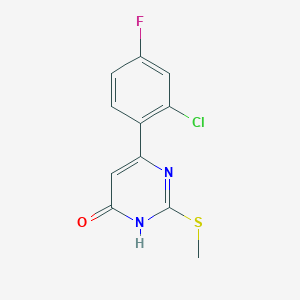
1-(3-Chloro-2-fluorophenyl)propan-1-ol
Übersicht
Beschreibung
“1-(3-Chloro-2-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H10ClFO . It is also known as "3-Chloro-α-ethyl-2-fluorobenzenemethanol" .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-2-fluorophenyl)propan-1-ol” can be represented by the InChI code1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 . This indicates the presence of a chloro group at the 3rd position and a fluoro group at the 2nd position on the phenyl ring . Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Chloro-2-fluorophenyl)propan-1-ol” is 188.63 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Intramolecular Cyclization and Chroman Synthesis
- Intramolecular Nucleophilic Substitutions of Co-ordinated Aryl Halides : Demonstrates the cyclization of 3-(o-Fluorophenyl)propan-1-ol to chroman through chromium tricarbonyl complexes or by the action of specific rhodium(III) cations, highlighting a method for creating chromans from fluorophenylpropanols (Houghton, Voyle, & Price, 1980).
Enzymatic Synthesis of Enantiomers
- Lipase-Catalyzed Synthesis of Both Enantiomers : Focuses on the lipase-catalyzed synthesis of both enantiomers of various 1-aryl-3-chloropropan-1-ols, including methods for producing enantiopure compounds with high enantiomeric excess, showcasing the use of enzymatic processes in achieving high-purity enantiomers (Pop et al., 2011).
Catalytic Transfer Hydrogenation
- Ionic Liquid Based Ru(II)–Phosphinite Compounds in Catalysis : Describes the preparation and use of Ru(II)–phosphinite compounds for catalytic transfer hydrogenation, presenting a novel approach to catalysis involving ionic compounds and their efficiency in converting ketones to alcohols with high conversion rates (Aydemir et al., 2014).
Asymmetric Synthesis
- Asymmetric Synthesis Using Saccharomyces cerevisiae Reductase : Discusses the use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, highlighting the potential for microbial enzymes in selective synthesis processes (Choi et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(3-chloro-2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHURBVMAYTKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-fluorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



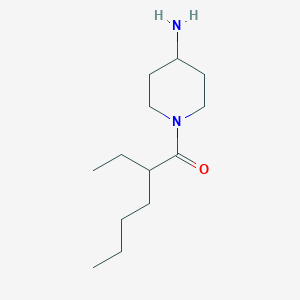
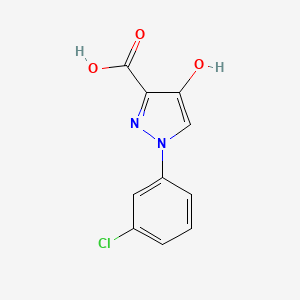
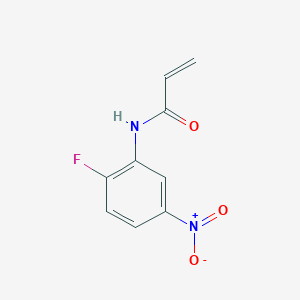
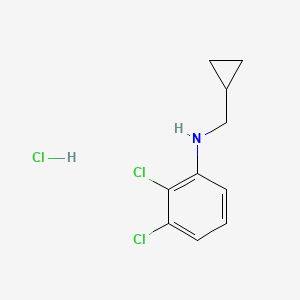
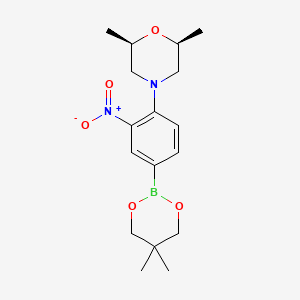
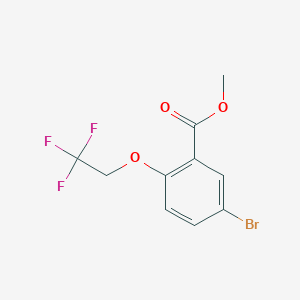
![[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid](/img/structure/B1490524.png)
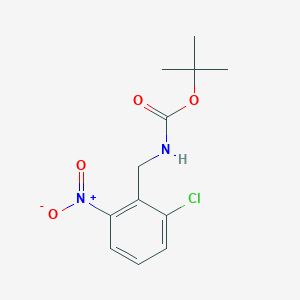
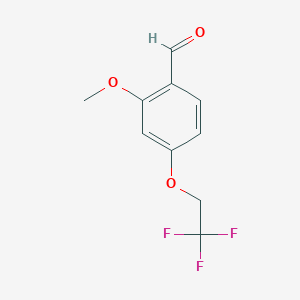

![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)
![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)
